molecular formula C19H26ClNO4 B7340261 3-chloro-4-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethoxy]benzoic acid

3-chloro-4-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethoxy]benzoic acid

Katalognummer: B7340261
Molekulargewicht: 367.9 g/mol
InChI-Schlüssel: CFVGQZPYAIYRQX-DOTOQJQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-4-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethoxy]benzoic acid, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a key enzyme in the signaling pathways of cytokines, which are involved in immune responses. CP-690,550 has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis and psoriasis.

Wirkmechanismus

3-chloro-4-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethoxy]benzoic acid is a selective inhibitor of JAK3, which is a key enzyme in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is primarily expressed in immune cells, such as T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound blocks the signaling pathways of these cytokines, which reduces the activation and proliferation of immune cells. This leads to a decrease in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound was shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as IL-10. This compound also reduced the infiltration of immune cells into inflamed tissues and decreased the levels of autoantibodies. In clinical trials, this compound was shown to improve the signs and symptoms of rheumatoid arthritis and psoriasis, as well as reduce the progression of joint damage in rheumatoid arthritis patients.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-chloro-4-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethoxy]benzoic acid in lab experiments is its selectivity for JAK3. This allows for the specific targeting of immune cells and cytokine signaling pathways, which reduces the potential for off-target effects. This compound also has a long half-life, which allows for less frequent dosing in animal studies. However, one limitation of using this compound is its poor solubility in water, which can make dosing and formulation difficult. This compound also has a narrow therapeutic window, which can lead to toxicity at higher doses.

Zukünftige Richtungen

There are several future directions for research on 3-chloro-4-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethoxy]benzoic acid. One area of focus is the potential for combination therapy with other drugs, such as methotrexate, in the treatment of rheumatoid arthritis. Another area of focus is the potential for this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. There is also ongoing research on the use of this compound in organ transplantation and prevention of transplant rejection. Finally, there is interest in developing more potent and selective JAK3 inhibitors that can overcome the limitations of this compound.

Synthesemethoden

The synthesis of 3-chloro-4-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethoxy]benzoic acid involves several steps. The starting material is 3-chloro-4-hydroxybenzoic acid, which is reacted with 2-(cyclopentylamino)ethanol to form the corresponding ester. The ester is then treated with thionyl chloride to form the acid chloride, which is reacted with 3-(2-hydroxyethoxy)aniline to yield this compound. The overall yield of the synthesis is around 30%.

Wissenschaftliche Forschungsanwendungen

3-chloro-4-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethoxy]benzoic acid has been extensively studied for its potential as a treatment for autoimmune diseases. In preclinical studies, this compound was shown to be effective in reducing inflammation and joint destruction in animal models of rheumatoid arthritis. Clinical trials have also shown promising results in patients with rheumatoid arthritis and psoriasis. This compound has also been studied for its potential in preventing transplant rejection and treating other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.

Eigenschaften

IUPAC Name

3-chloro-4-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO4/c20-16-11-14(19(23)24)5-6-18(16)25-10-9-21-8-7-17(22)15(12-21)13-3-1-2-4-13/h5-6,11,13,15,17,22H,1-4,7-10,12H2,(H,23,24)/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVGQZPYAIYRQX-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CN(CCC2O)CCOC3=C(C=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H]2CN(CC[C@H]2O)CCOC3=C(C=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.